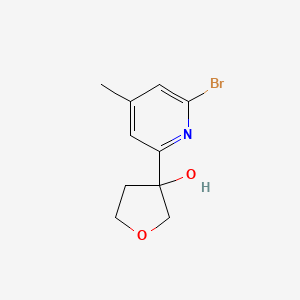
(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This specific compound is characterized by the presence of an ethyl group at the first position and a methyl group at the fifth position of the piperazine ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .
Industrial Production Methods
Industrial production of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride often employs scalable methods such as the cyclization of 1,2-diamine derivatives with sulfonium salts under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Ethyl-5-methylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) complexes.
Reduction: Reduction reactions can be carried out using reagents such as phenylsilane in the presence of iron complexes.
Substitution: Substitution reactions involve the replacement of functional groups within the piperazine ring, often using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes are commonly used for oxidation reactions.
Reducing Agents: Phenylsilane and iron complexes are employed for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted piperazines, spiropiperidines, and condensed piperidines .
Applications De Recherche Scientifique
®-1-Ethyl-5-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it can interact with cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpiperazine: Lacks the methyl group at the fifth position.
5-Methylpiperazine: Lacks the ethyl group at the first position.
1-Methylpiperazine: Contains a methyl group at the first position instead of an ethyl group.
Uniqueness
®-1-Ethyl-5-methylpiperazin-2-one hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups in the piperazine ring enhances its reactivity and potential for forming diverse derivatives .
Propriétés
IUPAC Name |
(5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRBLAOQHURSB-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](NCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B8244893.png)
![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)
![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)
![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)



![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide](/img/structure/B8244956.png)


